1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)9-13-12-7-8-15(2)14-12/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
LVRHHOUZAMELGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Pyrazol-3-amine with Aromatic Methyl Halides
One of the most straightforward approaches involves the nucleophilic substitution of a methyl halide on a pyrazol-3-amine derivative. Specifically, 1-methyl-1H-pyrazol-3-amine reacts with 4-methylbenzyl chloride under basic conditions to afford the target compound.
$$
\text{1-Methyl-1H-pyrazol-3-amine} + \text{4-methylbenzyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine}
$$
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Reflux (~80–120°C)
- Reaction Time: 12–24 hours
- The reaction proceeds via nucleophilic attack of the pyrazol-3-amine nitrogen on the electrophilic carbon of the benzyl chloride.
- Purification involves recrystallization or column chromatography.
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
Another prominent method employs cyclocondensation reactions, especially suitable for synthesizing pyrazole derivatives with various substituents.
$$
\text{Hydrazine derivative} + \text{α,β-unsaturated carbonyl compound} \rightarrow \text{Pyrazole derivative}
$$
For this specific compound, a tailored route involves:
- Starting from 4-methylphenylhydrazine or related hydrazines.
- Condensation with appropriate aldehydes or ketones bearing methyl groups.
- Cyclization under acidic or basic conditions to form the pyrazole ring.
- Catalyst: Acetic acid or p-toluenesulfonic acid (p-TSA)
- Solvent: Ethanol or acetic acid
- Temperature: 80–120°C
- Time: 4–8 hours
- High regioselectivity
- Good yields (up to 95% with optimized conditions)
Sonication-Assisted Synthesis
Recent advances include sonication techniques that accelerate pyrazole formation:
- Starting from carboxylic acids, converted into esters via methanol and sulfuric acid reflux.
- Ester reacts with acetonitrile and sodium hydride under sonication to form oxonitriles.
- Cyclization with hydrazine hydrate in acetic acid under sonication yields the pyrazole core.
This method offers rapid synthesis with high efficiency, as demonstrated in recent literature.
Modern Green and Flow Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For example, the cyclocondensation of hydrazines with α,β-unsaturated carbonyls under microwave conditions can produce pyrazoles within minutes, with yields exceeding 90%.
Continuous Flow Synthesis
Flow reactors enable scalable, controlled, and safer production of pyrazole derivatives. Reactions such as nucleophilic substitution or cyclocondensation are optimized in flow systems, reducing reaction times and increasing purity.
Specific Reaction Conditions and Optimization Strategies
| Method | Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-methyl-1H-pyrazol-3-amine + 4-methylbenzyl chloride | DMF | K₂CO₃ | Reflux (~80°C) | 12–24 h | 60–85 | Optimized for high yield |
| Cyclocondensation | Hydrazine hydrate + aromatic aldehyde | Ethanol | Acid catalyst | 80–120°C | 4–8 h | 70–95 | High regioselectivity |
| Sonication-assisted | Carboxylic acid derivatives + hydrazine | Acetic acid | None | Sonication (~30 min–2 h) | Variable | 80–90 | Rapid, eco-friendly |
Analytical Characterization and Quality Control
Preparation methods are validated through:
- NMR Spectroscopy: Confirming chemical shifts for methyl, aromatic, and amino groups.
- Mass Spectrometry: Verifying molecular weight (e.g., m/z 221.68 for the compound).
- X-ray Crystallography: Confirming molecular geometry and purity.
Summary and Recommendations
- Primary route: Nucleophilic substitution of 1-methyl-1H-pyrazol-3-amine with 4-methylbenzyl chloride in the presence of a base.
- Alternative route: Cyclocondensation of hydrazine derivatives with suitable aldehydes or ketones.
- Emerging techniques: Microwave-assisted and sonication methods for rapid synthesis.
- Industrial scale-up: Continuous flow reactors with optimized reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Features
- Substituent Effects: The target compound’s 4-methylbenzyl group (electron-donating) contrasts with halogenated benzyl groups (e.g., 2-Cl-4-F in ), which introduce electron-withdrawing effects.
Positional Isomerism :
Physicochemical Properties
- Molecular Weight : Halogenation (e.g., Cl, F) or heteroatoms (e.g., S) increases molecular weight, as seen in (225.66 g/mol) and (207.29 g/mol). The target compound’s lack of halogens results in a lower MW (187.25 g/mol) .
- Purity: Most compounds listed achieve 95% purity via chromatographic methods, as noted in .
Research Implications
- Medicinal Chemistry : The target compound’s methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration, while halogenated analogs (e.g., ) could improve target selectivity via polar interactions.
- Materials Science : Thiophene-containing derivatives (e.g., ) might exhibit enhanced conductivity or photophysical properties due to sulfur’s electron-rich nature.
Biological Activity
1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of aminopyrazoles, characterized by a pyrazole ring substituted with a methyl group and an aromatic moiety. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it shows promising activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 54.25 | Moderate growth inhibition |
| HeLa | 38.44 | Significant growth inhibition |
| A549 | 4.22 | High potency |
| MCF-7 | 5.33 | High potency |
| PC-3 | 1.48 | Very high potency |
These results indicate a selective cytotoxic effect on cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves interference with the p38 MAPK signaling pathway, which is crucial in mediating inflammatory responses:
| Compound | IC50 (µM) |
|---|---|
| This compound | <50 |
This suggests potential applications in treating inflammatory diseases .
The anticancer mechanism of action appears to involve cell cycle arrest at the G2/M phase, with modulation of apoptosis-related proteins such as Bcl-2 and Bax. This indicates that the compound may induce apoptosis in cancer cells through a pro-apoptotic mechanism . Additionally, molecular docking studies have identified the Epidermal Growth Factor Receptor (EGFR) as a potential target for this compound, further elucidating its therapeutic potential .
Case Studies
A notable study explored the effects of various substitutions on the pyrazole ring and their impact on biological activity. The introduction of different alkyl and aryl groups at specific positions significantly affected both anticancer and anti-inflammatory activities, highlighting structure-activity relationships (SAR) that could guide future drug development .
Q & A
Q. What are the recommended synthetic routes for preparing 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine with high purity?
- Methodological Answer : The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-3-amine with 4-methylbenzyl chloride under basic conditions. Key steps include:
- Using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) .
- Multi-step protocols may employ copper(I) bromide and cesium carbonate (Cs₂CO₃) for coupling reactions, as demonstrated in analogous pyrazole syntheses .
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity, with characteristic shifts for the pyrazole ring (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 230.1294 [M+H]⁺) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming stereochemistry .
Q. What are the documented biological activities of structurally similar pyrazole-3-amine derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Anti-inflammatory/Analgesic Activity : Dual pyrazole structures with alkyl linkers show enhanced target binding due to hydrophobic interactions (Table 1, ).
- Anticancer Potential : Fluorinated analogs (e.g., 1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) inhibit kinase enzymes via π-π stacking and hydrogen bonding .
- Antimicrobial Properties : Pyrazole-amines with electron-withdrawing substituents (e.g., -CF₃) disrupt bacterial membrane proteins .
Advanced Research Questions
Q. How can researchers design experiments to investigate the hydrophobic interactions of the 4-methylbenzyl group?
- Methodological Answer :
- Comparative Binding Studies : Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) and measure binding affinities using surface plasmon resonance (SPR) .
- Molecular Dynamics Simulations : Calculate free energy changes (ΔG) to quantify hydrophobic contributions to ligand-receptor interactions .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to correlate substituent hydrophobicity with entropy/enthalpy changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Standardize assay conditions (e.g., pH, temperature) and cross-validate results using orthogonal techniques (e.g., Western blotting vs. ELISA) .
- Structural-Activity Relationship (SAR) Modeling : Identify confounding factors (e.g., impurity profiles, stereochemical variations) using QSAR tools .
- Dose-Response Reassessment : Test activity across a broader concentration range to account for non-linear effects .
Q. How can computational methods predict binding modes with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinases), prioritizing poses with low RMSD values (<2.0 Å) .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What experimental approaches assess thermodynamic stability under storage/experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions (e.g., Tm = 104–107°C for crystalline forms) .
- Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and correlate with storage stability .
Q. How do fluorinated analogs compare in pharmacokinetic properties, and how are they synthesized?
- Methodological Answer :
- PK Profiling : Fluorinated derivatives (e.g., 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit improved metabolic stability (t₁/₂ > 6 hours in liver microsomes) due to reduced CYP450 metabolism .
- Synthetic Modifications : Introduce fluorine via nucleophilic aromatic substitution (e.g., using Selectfluor®) or fluoroalkyl halide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
